1-(2,6-Difluorobenzyl)pyrrolidin-3-ol
Overview
Description
1-(2,6-Difluorobenzyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H13F2NO and its molecular weight is 213.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
1-(2,6-Difluorobenzyl)pyrrolidin-3-ol may find applications in organocatalysis and asymmetric synthesis, akin to derivatives of pyrrolidine that have been studied for their catalytic capabilities. For example, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a structurally related compound, has shown effectiveness in catalyzing asymmetric Michael addition reactions, achieving good to high yield and excellent enantioselectivities. Such catalysts often rely on hydrogen bonding between the catalyst and reactants for their function, providing insights into the catalyzing mechanism of similar compounds (Cui Yan-fang, 2008).
Conformational Studies and Molecular Interactions
Studies on compounds with structural similarities to this compound, such as 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, have emphasized the importance of intramolecular OH⋯N hydrogen bonding in determining conformational properties. This suggests potential areas of research into the conformational behavior and molecular interactions of this compound and its derivatives, which could be crucial for their applications in designing new molecules with specific properties (S. Laurella, M. Erben, 2016).
Molecular Modeling and Polymorphism
The study of polymorphism in related compounds provides insights into how this compound could be explored for its polymorphic forms. For instance, N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide has been synthesized and characterized, revealing its crystallization in two polymorphic forms. Such investigations highlight the significance of molecular geometry, vibrational frequencies, and hydrogen bonding interactions, which could be relevant for understanding the physical properties of this compound (N. Özdemir, O. Dayan, B. Çetinkaya, Cahit Akgül, 2012).
Anticancer Potential
Research into pyrrolyl-pyridine heterocyclic compounds, which share a structural motif with this compound, has identified significant anticancer activity against human cervical and breast cancer cell lines. This suggests that derivatives of this compound could be explored for their bioisosteric properties and potential as anticancer agents, highlighting the importance of synthetic chemistry in developing new therapeutic molecules (N. Mallisetty, H. Ganipisetti, D. Majhi, Venkata Nagendra Kumar Putta, 2023).
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMILZEIOQPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.